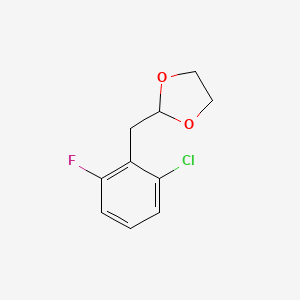

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene

描述

属性

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c11-8-2-1-3-9(12)7(8)6-10-13-4-5-14-10/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJKXBZZDXBIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373942 | |

| Record name | 2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-01-0 | |

| Record name | 2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound's structure can be represented as follows:

- Chemical Formula : C10H10ClF O2

- CAS Number : Not specifically listed in the available literature but can be identified through its systematic name.

This compound features a chloro and a fluoro substituent on a benzene ring, along with a dioxolane moiety, which may contribute to its biological activities.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, derivatives of dioxolane compounds have been shown to inhibit viral replication in various assays. The mechanism often involves interference with viral entry or replication processes.

Case Study : In a study investigating dioxolane derivatives, it was found that certain compounds demonstrated significant antiviral effects against HIV and other viruses. The EC50 values for these compounds were reported in the low micromolar range, suggesting effective inhibition at relatively low concentrations .

Antitumor Activity

The biological activity of this compound may also extend to antitumor effects. Compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines.

Research Findings : A related dioxolane compound showed IC50 values of approximately 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cell lines. These values indicate promising potential as anticancer agents when compared to standard chemotherapeutics like doxorubicin .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and tumor growth.

- Interference with Cell Signaling Pathways : Dioxolane derivatives may modulate signaling pathways that are crucial for cell proliferation and survival.

- Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Data Tables

科学研究应用

Pharmaceutical Development

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene has been investigated for its potential as an active pharmaceutical ingredient (API). Its unique structure may confer specific biological activities, making it a candidate for drug formulation. The compound can serve as a scaffold for synthesizing novel drugs targeting various diseases.

Case Study : A patent describes the compound's use as an inhibitor of potassium channels, which are crucial in regulating cellular excitability and neurotransmitter release. This suggests potential applications in treating neurological disorders and cardiac conditions .

Material Science

The compound's properties allow it to be used in creating advanced materials, particularly those requiring chemical stability and resistance to environmental factors. Its fluorinated structure enhances hydrophobicity and chemical inertness, making it suitable for coatings and sealants.

Data Table: Comparison of Coating Properties

| Property | This compound | Conventional Coatings |

|---|---|---|

| Hydrophobicity | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Thermal Stability | High | Low to Moderate |

Cosmetic Formulations

Research indicates that compounds similar to this compound are being explored in cosmetic formulations due to their ability to enhance skin hydration and texture. The incorporation of such compounds can improve the sensory properties of cosmetic products .

Case Study : A study utilized experimental design techniques to develop topical formulations that included similar dioxolane derivatives. The formulations were evaluated for their moisturizing properties and sensory characteristics, highlighting the effectiveness of dioxolane-based compounds in cosmetic applications .

相似化合物的比较

Substituent Position and Electronic Effects

- 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS 4412-51-5): Similar dioxolane substituent but lacks fluorine and has chlorine at position 4 instead of 1.

- 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene (CAS 103889-37-8) :

- 1-Chloro-3-fluoro-2-methylbenzene (CAS 443-83-4) :

Functional Group Comparisons

- Fluxofenim (CAS 88485-37-4): Contains a dioxolan-2-ylmethyl group attached to an oxime.

- 1-Chloro-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)benzene (CAS 2384326-85-4) :

Physical and Chemical Properties

Table 1: Key Properties of Target Compound and Analogues

Key Observations :

Solubility: The dioxolane group in the target compound enhances solubility in polar solvents (e.g., acetone, THF) compared to non-oxygenated analogues like 1-chloro-3-fluoro-2-methylbenzene .

Reactivity : Electron-withdrawing groups (e.g., -CF₃) deactivate the benzene ring toward electrophilic substitution, whereas the dioxolane’s electron-donating nature may activate specific positions .

准备方法

General Procedure:

- A reaction flask is charged with:

- ZnI₂ (5 mol%)

- Chlorosulfonic acid (31 mmol)

- CH₂Cl₂ (30 mL)

- Dimethoxymethane (31 mmol) is added dropwise at −10°C.

- The reaction mixture is stirred for 30 minutes at −10°C.

- The aromatic compound (26 mmol) is added slowly, and the mixture is stirred at 5–10°C.

- Reaction progress is monitored using thin-layer chromatography (TLC).

- Upon completion, the reaction is quenched with water in an ice bath.

- The organic phase is extracted using CH₂Cl₂, washed with sodium carbonate solution, water, and brine, then dried over Na₂SO₄.

- The product is purified by flash chromatography.

Application:

This method can be adapted to synthesize intermediates like 1-chloro-3-fluorobenzene, which can undergo further reactions to introduce the dioxolane moiety.

Introduction of the Dioxolane Group

The dioxolane moiety can be introduced via nucleophilic substitution or esterification reactions using (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol as a key reagent.

Example Procedure:

- To a solution of the halogenated aromatic compound in tetrahydrofuran (THF), sodium hydride (NaH) is added under an inert atmosphere at 0°C.

- (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol is introduced into the reaction mixture.

- The temperature is gradually increased to 80°C, and the reaction mixture is stirred for 16 hours.

- The reaction is quenched with ice-cold water and extracted with ethyl acetate.

- The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

- The crude product is purified by silica gel chromatography.

Yield:

Typically, this method yields about 31% of the desired product.

Halogen Exchange Reactions

Selective halogenation can be achieved through diazonium salt intermediates or direct halogen exchange reactions.

General Approach:

- A diazonium salt precursor of fluorobenzene or chlorobenzene derivatives can be synthesized via diazotization using nitrous acid.

- The diazonium salt undergoes halogen exchange in the presence of copper(I) halides to yield selectively halogenated products.

Application:

This method allows for precise placement of chlorine and fluorine atoms on the benzene ring before introducing the dioxolane group.

Data Table: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chloromethylation | Dimethoxymethane, ZnI₂, chlorosulfonic acid | −10°C to 10°C | High |

| Dioxolane introduction | Sodium hydride, (R)-dioxolan-4-ylmethanol | 0–80°C | ~31% |

| Halogen exchange | Diazonium salts, Cu(I) halides | Room temperature | Moderate |

Notes on Optimization

- Catalyst Selection: Zinc iodide has proven effective in chloromethylation; however, other Lewis acids like aluminum chloride may also be explored for improved yields.

- Temperature Control: Maintaining low temperatures during initial steps prevents side reactions and ensures high selectivity.

- Purification: Flash chromatography using silica gel with petroleum ether/ethyl acetate mixtures ensures high-purity products.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene, considering steric and electronic challenges?

- Methodology :

- Step 1 : Begin with a benzene derivative substituted with chloro and fluoro groups (e.g., 1-chloro-3-fluorobenzene). Introduce the 1,3-dioxolane moiety via nucleophilic substitution or Friedel-Crafts alkylation, using 2-(chloromethyl)-1,3-dioxolane as a precursor. Catalysts like AlCl₃ may enhance regioselectivity .

- Step 2 : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Challenges include avoiding acetal hydrolysis under acidic conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodology :

- ¹H/¹³C NMR : Focus on distinguishing the dioxolane methylene protons (δ 4.0–5.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). Compare with analogs like fluxofenim (S11-2) for reference splitting patterns .

- MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺. Fragmentation patterns should highlight loss of the dioxolane ring (e.g., m/z corresponding to C₇H₅ClF) .

Advanced Research Questions

Q. How does the 1,3-dioxolane group influence the compound’s metabolic stability in biological systems?

- Methodology :

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare with non-dioxolane analogs to isolate acetal stability effects.

- Computational modeling : Use MOE software to predict CYP450 enzyme interactions. The dioxolane’s oxygen atoms may act as hydrogen bond acceptors, altering metabolic pathways .

Q. What strategies address contradictory data between computational docking predictions and experimental bioactivity results?

- Methodology :

- Re-evaluate docking parameters : Adjust protonation states or solvation models (e.g., implicit vs. explicit water). For example, the dioxolane’s conformational flexibility may require molecular dynamics simulations .

- Validate experimentally : Perform competitive binding assays (e.g., SPR or ITC) to measure affinity for target enzymes like cytochrome P450. Discrepancies may arise from unaccounted protein flexibility .

Q. How can regioselective functionalization of the benzene ring be achieved for structure-activity relationship (SAR) studies?

- Methodology :

- Directed ortho-metalation : Use a directing group (e.g., amide) to introduce substituents at the 4-position. Protect the dioxolane with trimethylsilyl groups to prevent side reactions.

- Cross-coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating improve yields in sterically hindered systems .

Q. What role might this compound play as a herbicide safener, and how can its efficacy be tested?

- Methodology :

- Plant model assays : Treat sorghum or millet seedlings with the compound and co-apply metolachlor. Measure root/shoot elongation vs. controls. Reference fluxofenim (S11-2) as a positive control .

- Enzyme inhibition studies : Test interactions with glutathione S-transferases (GSTs) using spectrophotometric assays (e.g., CDNB conjugation). Enhanced GST activity suggests safener potential .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR shifts reported for the dioxolane methylene group?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。